4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 4-bromo-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit specific biological pathways, such as the fibroblast growth factor receptor (FGFR) pathway.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical research fields.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the FGFR pathway by binding to the ATP-binding site of the receptor, thereby preventing its activation and subsequent signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
7-Azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The presence of both bromine and nitro groups in 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine makes it unique compared to its analogs. These substituents influence its electronic properties, reactivity, and potential biological activities, making it a valuable compound for developing new chemical entities with specific desired properties.
Properties
CAS No. |
1245647-93-1 |
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Molecular Formula |
C7H4BrN3O2 |
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) |
InChI Key |
OXTRMDWXNLOCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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